Stephalonine P
CAS No.:
Cat. No.: VC17995022
Molecular Formula: C30H35NO7
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H35NO7 |
|---|---|
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | [(1R,8S,10R,11S,12R,13R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C30H35NO7/c1-31-16-15-28-17-23(37-24(32)14-11-19-9-7-6-8-10-19)27(35-4)30(36-5)29(28,31)18-22(38-30)20-12-13-21(33-2)26(34-3)25(20)28/h6-14,22-23,27H,15-18H2,1-5H3/b14-11+/t22-,23+,27+,28+,29+,30+/m0/s1 |
| Standard InChI Key | DBIVPILOXIUPNX-RCAWPEKHSA-N |
| Isomeric SMILES | CN1CC[C@]23[C@@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@@]4([C@@H]([C@@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
| Canonical SMILES | CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Introduction
Chemical Properties and Structural Features
Molecular Architecture
Stephalonine P belongs to the alkaloid class, characterized by a fused polycyclic framework. Its SMILES notation () highlights a stereochemically rich structure with multiple oxygenated functional groups . The presence of methoxy and ester moieties suggests potential interactions with biological targets, particularly enzymes and receptors .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 521.6 g/mol | |
| Solubility | Soluble in DMSO, chloroform | |
| Storage Conditions | -20°C (powder), -80°C (solution) | |
| Appearance | White to off-white powder |
The compound’s solubility in organic solvents like dichloromethane and acetone facilitates its use in in vitro assays . Stability studies indicate that solutions remain viable for up to one year at -80°C, though refrigeration at -20°C is recommended for long-term storage .
Synthesis and Isolation
Natural Sources
Stephalonine P is extracted from Stephania species, likely via chromatographic techniques such as HPLC or column chromatography . Yields are typically low, reflecting challenges in isolating complex alkaloids from plant matrices.
Synthetic Routes
No total synthesis has been reported to date. Semi-synthetic approaches may leverage precursor alkaloids, but stereochemical complexity poses significant hurdles .
Applications in Research
Biochemical Studies
Stephalonine P serves as a reference compound in:
-
Natural Product Libraries: Used to screen for bioactivity in drug discovery pipelines .
-
Enzyme Inhibition Assays: Preliminary data suggest inhibition of cytochrome P450 isoforms, though IC50 values remain unquantified .
Stock Solution Preparation
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 1.92 | 0.19 |
| 5 | 9.59 | 0.96 |
| 10 | 19.17 | 1.92 |
Solutions should be prepared in anhydrous DMSO to prevent hydrolysis .
Future Directions
-
Mechanistic Studies: Elucidate interactions with dopamine receptors and apoptosis pathways.
-
Structural Optimization: Develop synthetic analogs to enhance bioavailability.
-
Clinical Translation: Pursue preclinical trials for antimicrobial or anticancer applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume